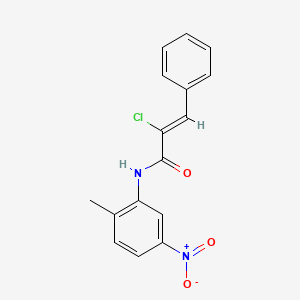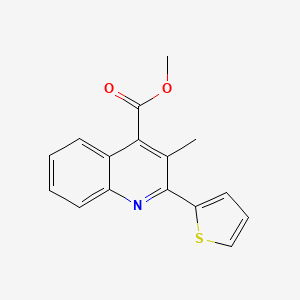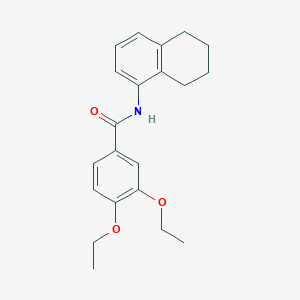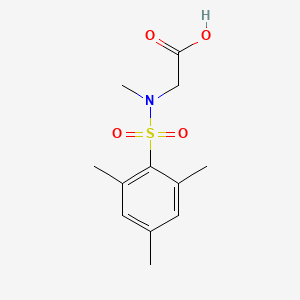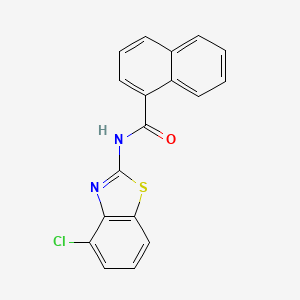![molecular formula C14H12N4O3S B5778673 N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5778673.png)
N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide is a chemical compound that belongs to the class of thiourea derivatives These compounds are known for their versatile applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of ortho-toluylchloride with potassium thiocyanate in acetone, followed by the condensation of the resulting ortho-carbonyl isothiocyanate with the appropriate primary amine . This method yields the compound in excellent purity and is characterized by various analytical techniques such as elemental analysis, X-ray crystallography, and spectroscopic methods including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and methylpyridinyl groups, to form a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety allows it to coordinate with various transition metal ions, forming stable complexes that can interfere with biological processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and anticancer effects .
Comparison with Similar Compounds
N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide can be compared with other similar thiourea derivatives, such as:
2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
N-[(5-methyl-2-pyridinyl)carbamothioyl]-4-nitrobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-5-6-12(15-8-9)16-14(22)17-13(19)10-3-2-4-11(7-10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLRSXXNWUMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
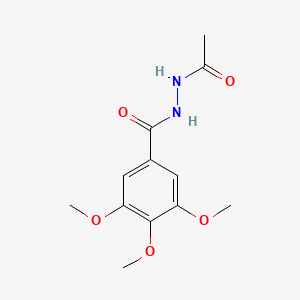
![2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B5778611.png)
![6-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)
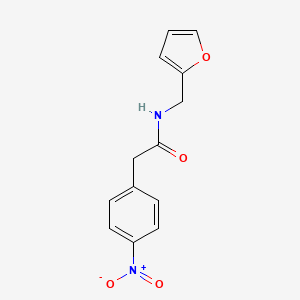
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![2-Methyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B5778637.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)
